Uridine, 4'-C-azido-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 4’-C-azido- is a modified nucleoside where an azido group is attached to the 4’ carbon of the ribose sugar. This modification is significant in the field of nucleic acid chemistry, particularly for its applications in bioorthogonal labeling and functionalization through click chemistry .
Vorbereitungsmethoden
The synthesis of Uridine, 4’-C-azido- typically involves the introduction of the azido group to the ribose sugar. One common method is the one-pot synthesis, which is efficient and yields high amounts of the desired product. This method involves the conversion of alcohols to azides, offering an alternative to more complex reactions like the Mitsunobu reaction . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications .
Analyse Chemischer Reaktionen
Uridine, 4’-C-azido- undergoes various chemical reactions, primarily driven by the azido group. These include:
Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The azido group can be reduced to an amine, which can then participate in further chemical modifications.
Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne derivatives. The major products formed from these reactions are typically bioconjugates, where the nucleoside is linked to another molecule through the azido group .
Wissenschaftliche Forschungsanwendungen
Uridine, 4’-C-azido- has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which Uridine, 4’-C-azido- exerts its effects is through its participation in click chemistry reactions. The azido group acts as a reactive handle, allowing the nucleoside to be covalently linked to other molecules. This enables the site-specific labeling and modification of nucleic acids, facilitating various biochemical and biotechnological applications .
Vergleich Mit ähnlichen Verbindungen
Uridine, 4’-C-azido- can be compared with other azido-modified nucleosides such as 5’-azido-5’-deoxyribonucleosides. While both types of compounds are used in click chemistry, Uridine, 4’-C-azido- is unique due to the specific positioning of the azido group on the 4’ carbon of the ribose sugar . This unique positioning can influence the reactivity and stability of the compound, making it suitable for specific applications .
Similar compounds include:
5’-Azido-5’-deoxyribonucleosides: Used in similar click chemistry applications but with the azido group on the 5’ carbon.
2’-Azido modified nucleosides: Another variant where the azido group is attached to the 2’ carbon, used for different biochemical applications.
By understanding the unique properties and applications of Uridine, 4’-C-azido-, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C9H13N5O6 |
---|---|
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h5-7,15,17-18H,1-3H2,(H,11,16,19)/t5-,6+,7-,9-/m1/s1 |
InChI-Schlüssel |
VJWAPEMWZJWYOA-JVZYCSMKSA-N |
Isomerische SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.